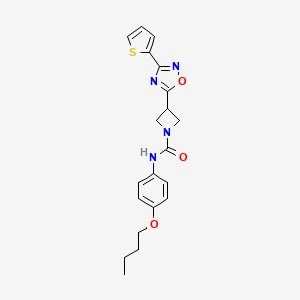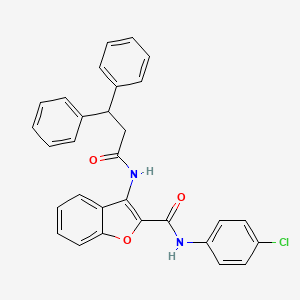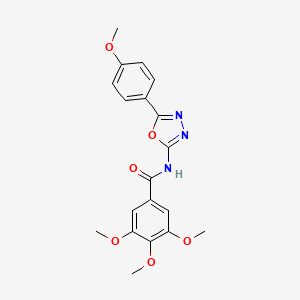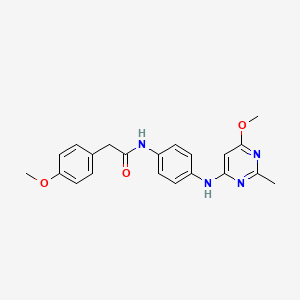
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) explored the metabolic pathways of chloroacetamide herbicides, which share structural similarities with the compound , in human and rat liver microsomes. This research highlighted the complex metabolic activation pathways that might involve the production of DNA-reactive compounds, suggesting potential areas of study for related acetamide compounds in terms of metabolism and toxicity (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis of Anticancer Intermediates
Guo Lei-ming (2012) reported on the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for the synthetic anticancer drug dasatinib, from acetamidine hydrochloride and dimethyl malonate. This work provides insights into the synthesis routes that might be applicable to the compound for developing potential anticancer agents (Guo Lei-ming, 2012).
Heterocyclic Compound Syntheses
Research by Sakurai, Motomura, & Midorikawa (1973) involved the synthesis of various heterocyclic compounds, including pyridopyrimidine derivatives, from malononitrile, salicylaldehyde, and aliphatic ketones. This study may guide the synthesis of complex heterocyclic structures related to N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide for various applications, such as in medicinal chemistry (Sakurai, Motomura, & Midorikawa, 1973).
Antiviral Activity of Pyrimidine Derivatives
Hocková et al. (2003) studied 2,4-diamino-6-substituted pyrimidines for their antiviral properties. Although not directly related, this research indicates the potential of pyrimidine derivatives in antiviral applications, suggesting a possible research avenue for N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide in investigating its antiviral capabilities (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Azo Dyes and Their Antimicrobial Activity
Yazdanbakhsh et al. (2012) synthesized a series of azo dyes from 4,6-dihydroxypyrimidine and investigated their antimicrobial properties. This research highlights the potential use of pyrimidine derivatives in the synthesis of dyes with biological activity, offering a pathway for the exploration of the compound for similar applications (Yazdanbakhsh, Yousefi, Mamaghani, Moradi, Rassa, Pouramir, & Bagheri, 2012).
Propiedades
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-22-19(13-21(23-14)28-3)24-16-6-8-17(9-7-16)25-20(26)12-15-4-10-18(27-2)11-5-15/h4-11,13H,12H2,1-3H3,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZQRVMYIWTQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2607045.png)

![3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2607048.png)

![9-Methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2607051.png)
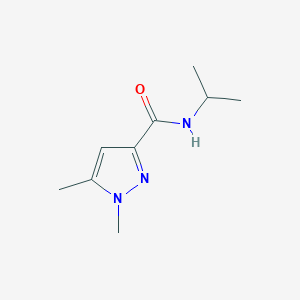
![3-(4-fluorobenzyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607053.png)
![N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide](/img/structure/B2607055.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/no-structure.png)
